
N-(4-Methoxybenzyl)-2,4-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-甲氧基苄基)-2,4-二甲基苯胺是一种属于苯胺衍生物类的有机化合物。其特征在于苯胺环氮原子上连接着一个甲氧基苄基,并在苯胺环的2位和4位上分别连接着两个甲基。
准备方法
合成路线和反应条件
N-(4-甲氧基苄基)-2,4-二甲基苯胺的合成通常涉及在碱(如氢氧化钠或碳酸钾)的存在下,使2,4-二甲基苯胺与4-甲氧基苄基氯反应。该反应通常在二氯甲烷或甲苯等有机溶剂中进行,并在回流条件下进行。然后,通过重结晶或柱色谱法纯化产物。
工业生产方法
在工业规模上,N-(4-甲氧基苄基)-2,4-二甲基苯胺的生产可能涉及类似的合成路线,但经过优化以适应大规模生产。这包括使用连续流动反应器和自动化纯化系统,以确保最终产品的产率和纯度高。
化学反应分析
反应类型
N-(4-甲氧基苄基)-2,4-二甲基苯胺可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的醌类衍生物。
还原: 还原反应可以将硝基(如果存在)转化为胺基。
取代: 亲电芳香取代反应可以在芳香环上引入不同的取代基。
常见的试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用硼氢化钠 (NaBH₄) 或氢化铝锂 (LiAlH₄) 等还原剂。
取代: 溴 (Br₂) 或硝酸 (HNO₃) 等试剂可分别用于卤化或硝化反应。
形成的主要产物
从这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能生成醌类衍生物,而取代反应可以在芳香环上引入卤素或硝基。
科学研究应用
N-(4-甲氧基苄基)-2,4-二甲基苯胺在科学研究中有多种应用:
化学: 它被用作合成更复杂有机分子的中间体。
生物学: 该化合物可用于研究酶抑制和蛋白质-配体相互作用。
工业: 该化合物用于生产染料、颜料和其他材料。
作用机制
N-(4-甲氧基苄基)-2,4-二甲基苯胺的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。甲氧基苄基可以增强化合物与这些靶标的结合亲和力,而二甲基可以影响其整体稳定性和反应活性。确切的途径和分子靶标取决于化合物使用的具体应用和环境。
相似化合物的比较
类似化合物
N-(4-甲氧基苄基)苯胺: 缺少二甲基,这会影响其反应性和结合特性。
N-(4-甲氧基苄基)-2-甲基苯胺: 只包含一个甲基,导致不同的空间和电子效应。
N-(4-甲氧基苄基)-4-甲基苯胺: 与前一个化合物相似,但甲基在不同的位置。
独特性
N-(4-甲氧基苄基)-2,4-二甲基苯胺的独特性在于同时存在甲氧基苄基和二甲基,这赋予了其特殊的化学和物理性质。这些基团可以影响化合物的溶解度、稳定性和反应活性,使其适用于各个领域广泛的应用。
属性
分子式 |
C16H19NO |
|---|---|
分子量 |
241.33 g/mol |
IUPAC 名称 |
N-[(4-methoxyphenyl)methyl]-2,4-dimethylaniline |
InChI |
InChI=1S/C16H19NO/c1-12-4-9-16(13(2)10-12)17-11-14-5-7-15(18-3)8-6-14/h4-10,17H,11H2,1-3H3 |
InChI 键 |
HGKLWGCZBDHECV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)NCC2=CC=C(C=C2)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


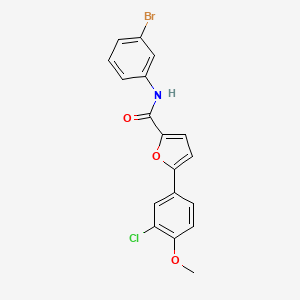
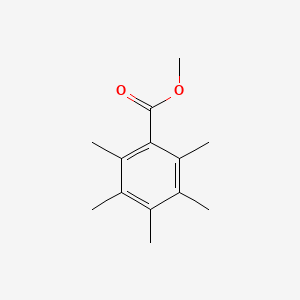
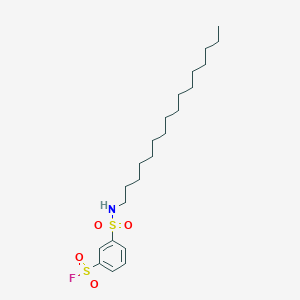

![2-[2-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane](/img/structure/B11960154.png)
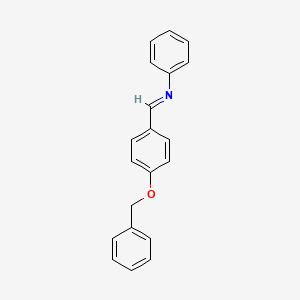
![Diethyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11960160.png)
![2-Methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]phenoxy}phenyl)benzamide](/img/structure/B11960166.png)
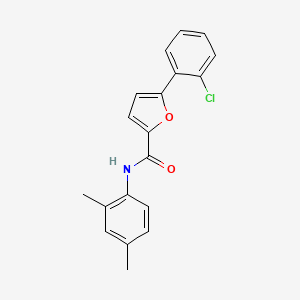
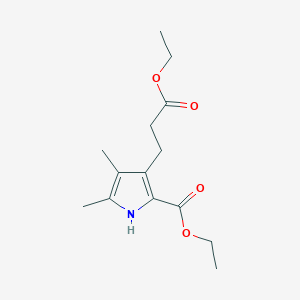
![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methoxyaniline](/img/structure/B11960189.png)
![Isopropyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11960193.png)
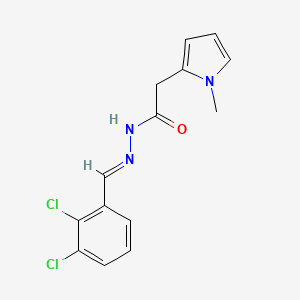
![methyl 4-[(E)-(2-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11960216.png)
